molecular formula C7H7NO4 B3050729 2-(Hydroxymethyl)-6-nitrophenol CAS No. 28177-71-1

2-(Hydroxymethyl)-6-nitrophenol

Cat. No.: B3050729
CAS No.: 28177-71-1
M. Wt: 169.13 g/mol
InChI Key: OKKDBJKYHHXINM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxymethyl derivatives has been reported in the literature. For instance, a method to synthesize derivatives from furfural derivatives via hydroxymethylation has been reported . This involves the addition of a hydroxymethyl group at the C-5 position of furan derivatives via electrophilic addition of formaldehyde .

Scientific Research Applications

  • Enzymatic Hydroxylation and Molecular Studies :

    • 2-(Hydroxymethyl)-6-nitrophenol is related to compounds such as p-nitrophenol, which undergo enzymatic hydroxylation. This process involves enzymes like cytochrome P-450 isozymes and leads to the formation of derivatives like 4-nitrocatechol. These reactions have implications in pharmacology and toxicology (Koop, 1986).
    • In another study, the molecular geometry of 2-nitrophenol, a compound similar to this compound, was analyzed using electron diffraction and ab initio molecular orbital calculations. This research contributes to the understanding of molecular structures and interactions (Borisenko, Bock, & Hargittai, 1994).
  • Photocatalytic and Environmental Applications :

    • Nitrophenols, including those structurally related to this compound, are subject to photocatalytic degradation. This process is vital for environmental remediation as it helps in the degradation of pollutants in water and soil. Studies show that photocatalytic degradation results in complete mineralization of the substrates and formation of nitrates and ammonium ions, which are less harmful (Paola et al., 2003).
  • Electrochemical Applications :

    • In the field of electrochemistry, compounds like 2-nitrophenol, which are structurally similar to this compound, are used as indicators. Electrochemical studies, like the determination of 2-nitrophenol using electrochemically deposited polymethyl red film, highlight the importance of these compounds in sensor technologies, particularly for detecting environmental pollutants (Adeosun, Asiri, & Marwani, 2020).
  • Biodegradation Studies :

    • Research has also focused on the biodegradation pathways of nitrophenols, including those related to this compound. Studies on the degradation gene clusters in bacteria like Rhodococcus opacus highlight the biotechnological applications in treating environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).

Properties

IUPAC Name

2-(hydroxymethyl)-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDBJKYHHXINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571469
Record name 2-(Hydroxymethyl)-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-71-1
Record name 2-(Hydroxymethyl)-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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